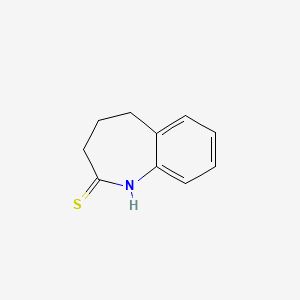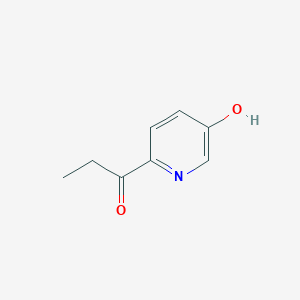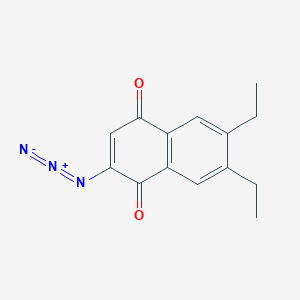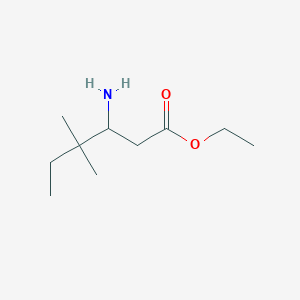
2-(Methyl(3-phenylpropyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(3-phenylpropyl)amino)ethanol typically involves the reaction of N-methyl-3-phenylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N-methyl-3-phenylpropylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a solvent such as toluene or ethanol, and the temperature is maintained at around 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of specialized reactors that allow for the efficient mixing and reaction of the starting materials. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl(3-phenylpropyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
2-(Methyl(3-phenylpropyl)amino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Methyl(3-phenylpropyl)amino)ethanol involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby modulating their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the hydroxyl group.
N-Methyl-N-(3-phenylpropyl)amine: Similar structure but lacks the hydroxyl group.
3-Phenyl-1-propylamine: Similar structure but lacks the N-methyl group
Uniqueness
2-(Methyl(3-phenylpropyl)amino)ethanol is unique due to the presence of both an amine and an alcohol functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-[methyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-13(10-11-14)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Clave InChI |
CGKNVPPWAKNYMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC1=CC=CC=C1)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B8613666.png)
![4-Chloro-5-(4-pyridinyl)thieno[2,3-d]pyrimidine](/img/structure/B8613674.png)








![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)

